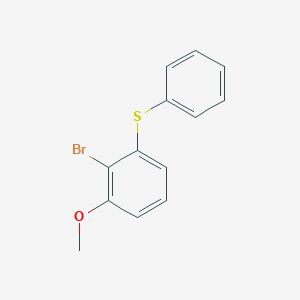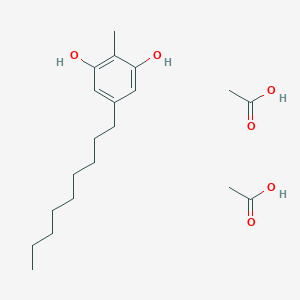
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an acetic acid moiety and a benzene ring substituted with a methyl group and a nonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-nonylbenzene-1,3-diol typically involves the alkylation of a benzene ring followed by the introduction of hydroxyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a nonyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting nonylbenzene is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate. Finally, the hydroxyl groups are introduced through a hydroxylation reaction using a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Applications De Recherche Scientifique
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-methyl-5-nonylbenzene-1,3-diol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: Contains two methyl groups and a hydroxyl group on the benzene ring.
Nonylphenol: Similar structure but lacks the acetic acid moiety.
Uniqueness
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol is unique due to the presence of both an acetic acid moiety and a nonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
61621-58-7 |
|---|---|
Formule moléculaire |
C20H34O6 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
acetic acid;2-methyl-5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C16H26O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14;2*1-2(3)4/h11-12,17-18H,3-10H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
SVYPXVKDOZFHBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)O)C)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
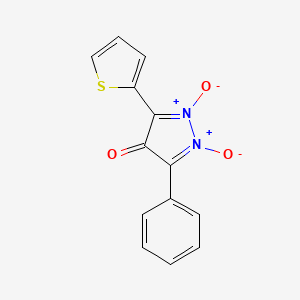
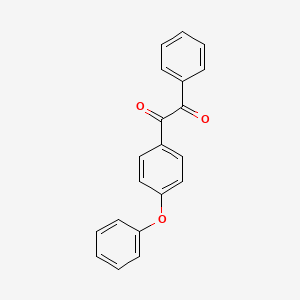
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)

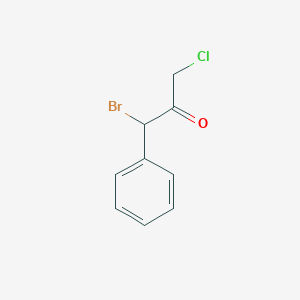
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
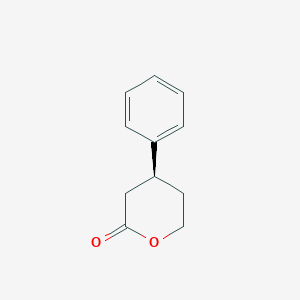
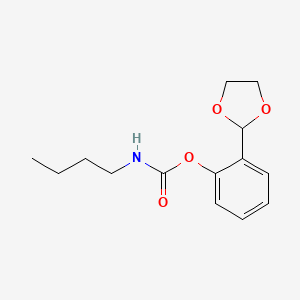
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
